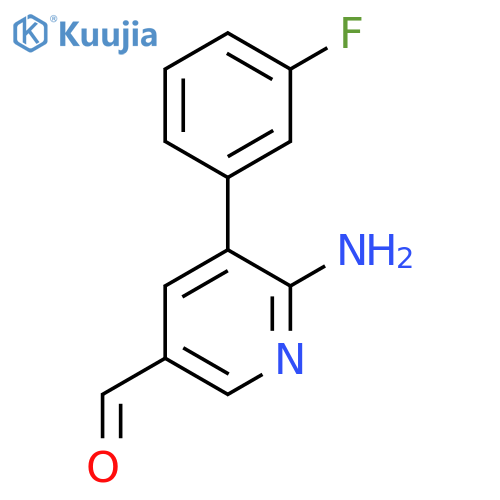

Cas no 1227582-35-5 (6-Amino-5-(3-fluorophenyl)nicotinaldehyde)

1227582-35-5 structure

商品名:6-Amino-5-(3-fluorophenyl)nicotinaldehyde

CAS番号:1227582-35-5

MF:C12H9FN2O

メガワット:216.211066007614

CID:4929738

6-Amino-5-(3-fluorophenyl)nicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-amino-5-(3-fluorophenyl)nicotinaldehyde

- 6-Amino-5-(3-fluorophenyl)nicotinaldehyde

-

- インチ: 1S/C12H9FN2O/c13-10-3-1-2-9(5-10)11-4-8(7-16)6-15-12(11)14/h1-7H,(H2,14,15)

- InChIKey: XZGANOXOAGKZBA-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1)C1C(N)=NC=C(C=O)C=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 249

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 56

6-Amino-5-(3-fluorophenyl)nicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022004256-500mg |

6-Amino-5-(3-fluorophenyl)nicotinaldehyde |

1227582-35-5 | 97% | 500mg |

$950.60 | 2023-09-03 | |

| Alichem | A022004256-250mg |

6-Amino-5-(3-fluorophenyl)nicotinaldehyde |

1227582-35-5 | 97% | 250mg |

$748.00 | 2023-09-03 | |

| Alichem | A022004256-1g |

6-Amino-5-(3-fluorophenyl)nicotinaldehyde |

1227582-35-5 | 97% | 1g |

$1764.00 | 2023-09-03 |

6-Amino-5-(3-fluorophenyl)nicotinaldehyde 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

1227582-35-5 (6-Amino-5-(3-fluorophenyl)nicotinaldehyde) 関連製品

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 506-17-2(cis-Vaccenic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量